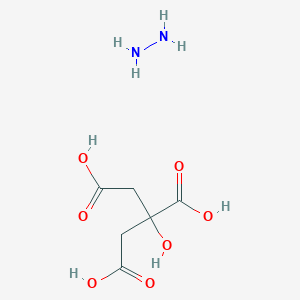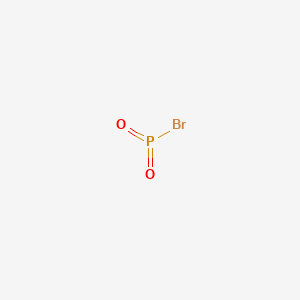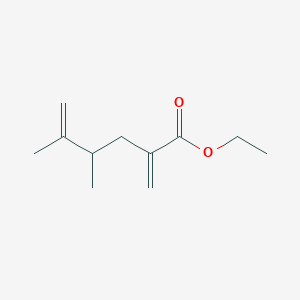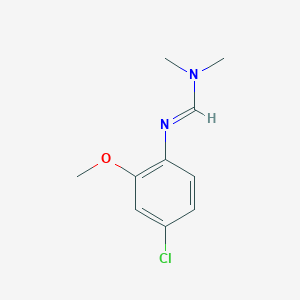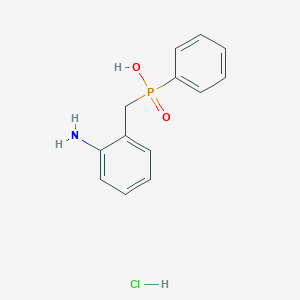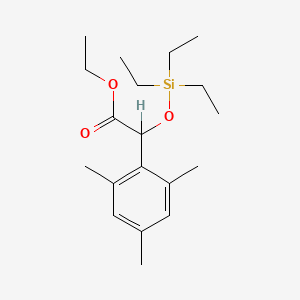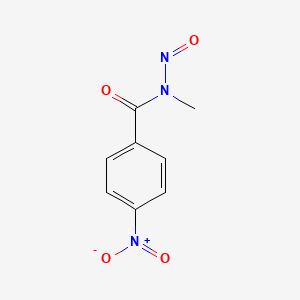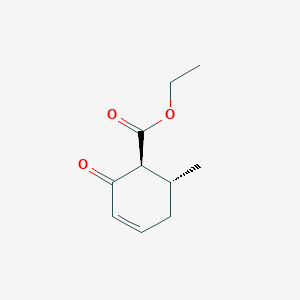
Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate is a chemical compound with a unique structure that includes a cyclohexene ring with a carboxylate ester and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of intramolecular N-alkylation in the presence of a base . The reaction conditions often involve the use of solvents such as ethylene oxide or tetrahydrofuran, and bases like potassium carbonate or cesium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Ethyl (1S,6R)-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylate : Shares a similar bicyclic structure but differs in the position and type of functional groups.
- Ethyl (1S,6R)-6-[(3S)-3-heptanyl]-2-methyl-4-oxo-2-cyclohexene-1-carboxylate : Similar cyclohexene core but with different substituents.
Uniqueness: Ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
84254-69-3 |
|---|---|
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
ethyl (1S,6R)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4,6-7,9H,3,5H2,1-2H3/t7-,9+/m1/s1 |
Clé InChI |
CFQIYLYEYJYZEO-APPZFPTMSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@@H](CC=CC1=O)C |
SMILES canonique |
CCOC(=O)C1C(CC=CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzyloxy)phenyl]-3-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B14426523.png)
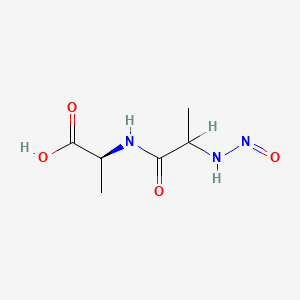
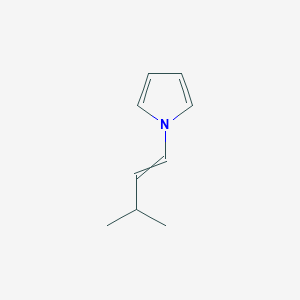
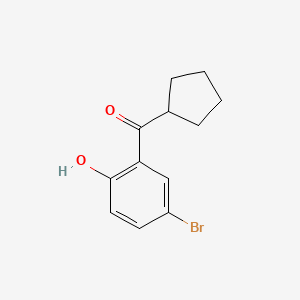
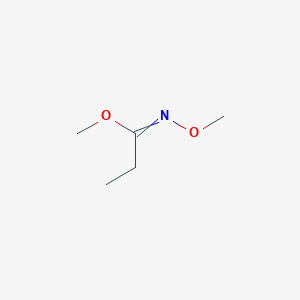

![(11-Methyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14426552.png)
